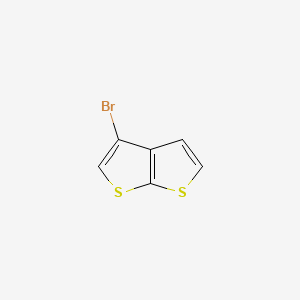
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a benzimidazole core with three methyl groups, a nitro group, and a phenyl group attached, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration and methylation reactions. Common synthetic routes include:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an aldehyde or ketone to form the benzimidazole core.
Methylation: The methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学的研究の応用
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Lacks the nitro and methyl groups, making it less reactive.
5-Nitrobenzimidazole: Contains a nitro group but lacks the phenyl and methyl groups.
1,2-Dimethylbenzimidazole: Lacks the nitro and phenyl groups.
Uniqueness
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole is unique due to its combination of methyl, nitro, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
122199-81-9 |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC名 |
1,2,3-trimethyl-5-nitro-2-phenylbenzimidazole |
InChI |
InChI=1S/C16H17N3O2/c1-16(12-7-5-4-6-8-12)17(2)14-10-9-13(19(20)21)11-15(14)18(16)3/h4-11H,1-3H3 |
InChIキー |
OWUUZSMCTWKDQE-UHFFFAOYSA-N |
正規SMILES |
CC1(N(C2=C(N1C)C=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
溶解性 |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



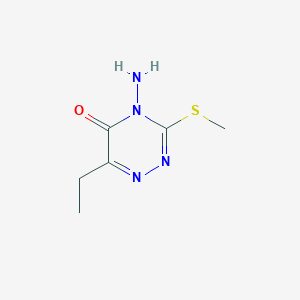
![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
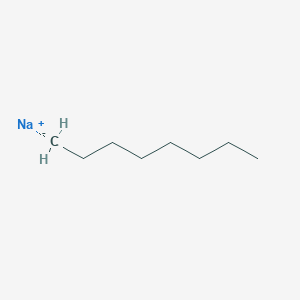
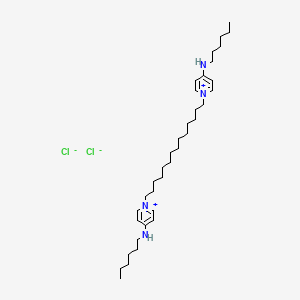
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
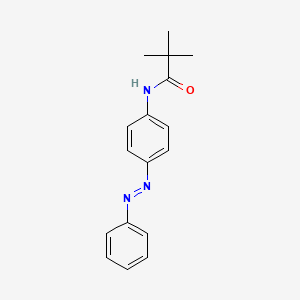
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)

